

Application Note: IND45193 for High-Throughput Screening of Kinase Inhibitors

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Compound of Interest

Compound Name: IND45193

Cat. No.: B608094

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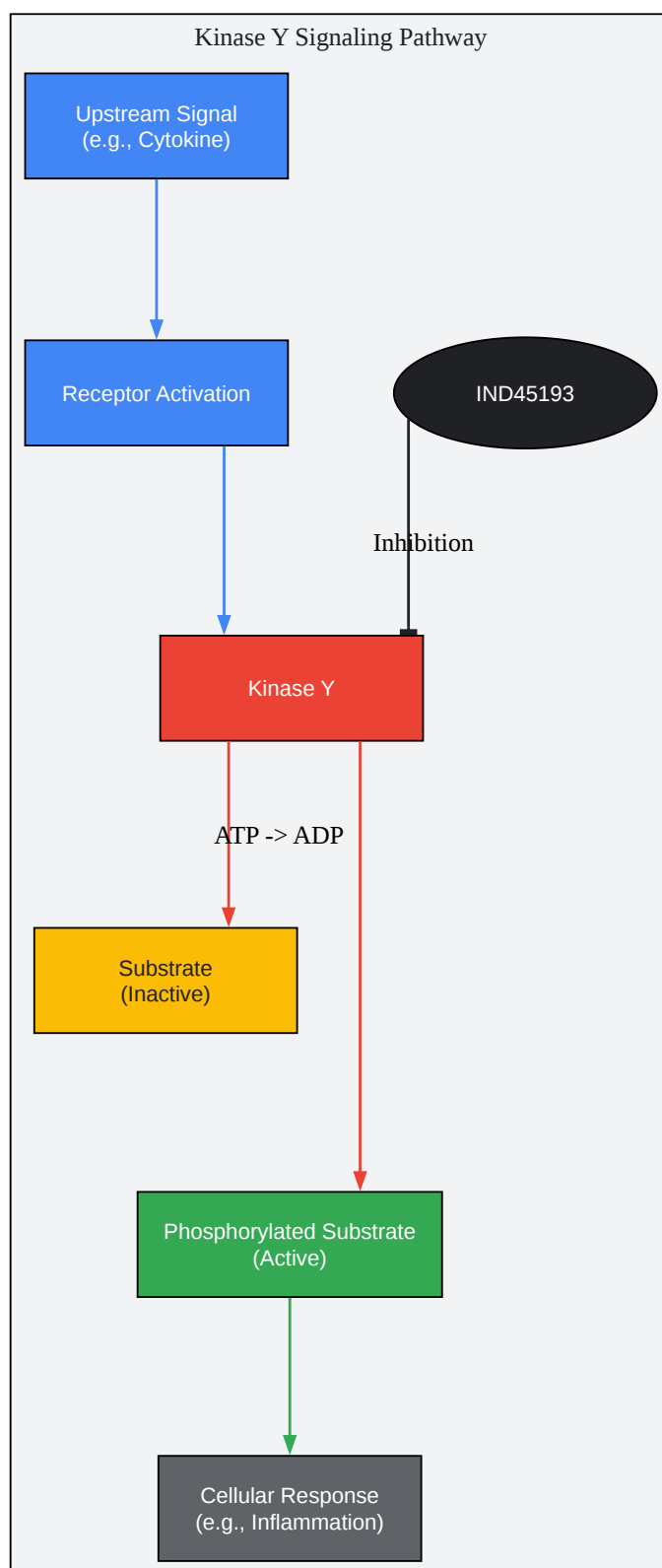
Audience: Researchers, scientists, and drug development professionals.

Introduction

IND45193 is a potent and selective ATP-competitive inhibitor of Kinase Y, a serine/threonine kinase implicated in inflammatory diseases. Its high affinity and specificity make it an ideal positive control for high-throughput screening (HTS) assays designed to identify novel inhibitors of Kinase Y. This document provides detailed protocols and application data for the use of **IND45193** in a luminescence-based in vitro kinase assay.

Mechanism of Action

IND45193 reversibly binds to the ATP-binding pocket of Kinase Y, preventing the phosphorylation of its substrate. This inhibition of kinase activity forms the basis of its utility in screening assays, where a decrease in product formation is correlated with the inhibitory potential of test compounds.



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Caption: Signaling pathway of Kinase Y and the inhibitory action of **IND45193**.

High-Throughput Screening Application

IND45193 is employed as a reference compound in a 384-well plate luminescence-based kinase assay. The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. Inhibition of Kinase Y results in a higher luminescence signal, as more ATP is available.

Data Presentation

The performance of **IND45193** in the Kinase Y HTS assay is summarized below. The Z'-factor, a statistical measure of assay quality, consistently remains above 0.7, indicating a robust and reliable assay.

Parameter	Value
IND45193 IC50	15 nM
Assay Window (S/B)	8.5
Z'-Factor	0.78
DMSO Tolerance	≤ 1%

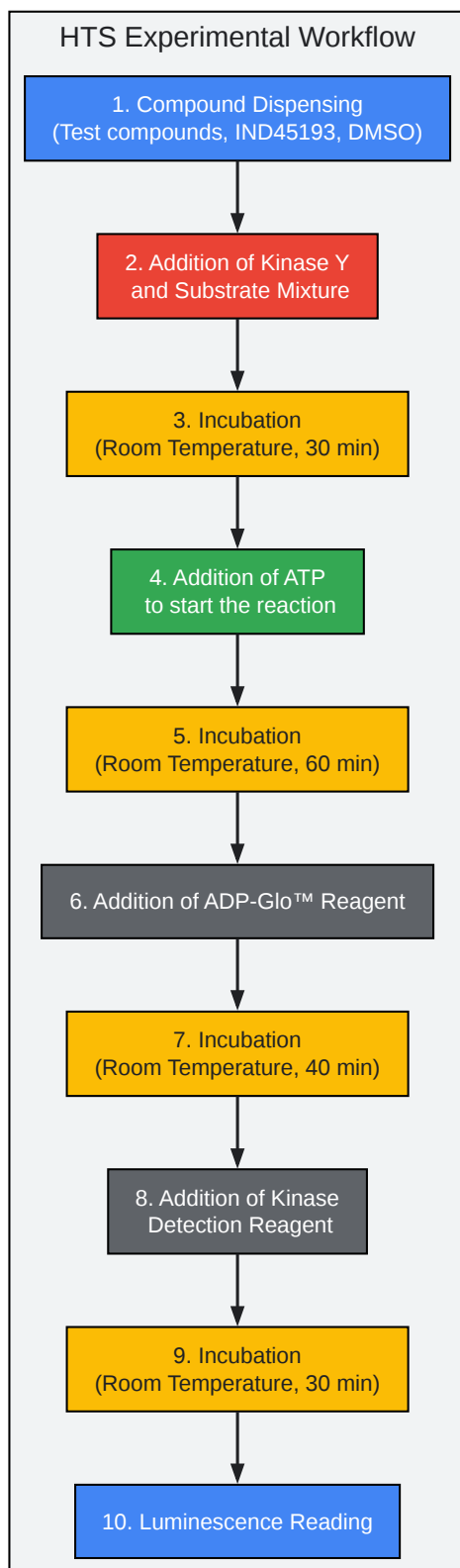
Experimental Protocols

Materials and Reagents

- Kinase Y, recombinant human
- Kinase Y Substrate (e.g., a generic peptide substrate)
- ATP
- **IND45193**
- Kinase Assay Buffer
- ADP-Glo™ Kinase Assay Kit

- 384-well white, flat-bottom plates
- Acoustic liquid handler or pintool for compound dispensing
- Multidrop dispenser
- Plate reader with luminescence detection capabilities

Protocol Workflow



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Caption: Step-by-step workflow for the Kinase Y HTS assay.

Detailed Assay Protocol

- **Compound Plating:** Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (**IND45193**), or negative control (DMSO) into the appropriate wells of a 384-well plate.
- **Kinase/Substrate Addition:** Prepare a master mix of Kinase Y and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.
- **Pre-incubation:** Incubate the plate at room temperature for 30 minutes to allow for compound binding to the kinase.
- **Initiate Kinase Reaction:** Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at the K_m for Kinase Y.
- **Kinase Reaction Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Stop Reaction and Deplete ATP:** Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- **First Incubation:** Incubate the plate at room temperature for 40 minutes.
- **Signal Generation:** Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- **Second Incubation:** Incubate the plate at room temperature for 30 minutes in the dark to stabilize the luminescent signal.
- **Data Acquisition:** Read the luminescence on a compatible plate reader.

Data Analysis

The percentage of inhibition is calculated using the following formula:

$$\% \text{ Inhibition} = 100 * (\text{Signal}_{\text{test compound}} - \text{Signal}_{\text{negative control}}) / (\text{Signal}_{\text{positive control}} - \text{Signal}_{\text{negative control}})$$

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. The Z'-factor is calculated to assess assay quality:

$$Z' = 1 - (3 * (SD_{\text{positive control}} + SD_{\text{negative control}})) / |\text{Mean}_{\text{positive control}} - \text{Mean}_{\text{negative control}}|$$

Conclusion

IND45193 is a highly effective and reliable positive control for HTS assays targeting Kinase Y. Its consistent performance and well-characterized mechanism of action enable robust assay development and confident identification of novel kinase inhibitors.

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